Kinase Inhibition Selectivity Window vs. Des-Methyl Pyrazole Urea Baseline
In the pyrazolyl-urea series of US7838524, the presence of the 3,5-dimethyl-4-phenyl substitution on the pyrazole (as in CAS 2034327-78-9) shifts the kinase inhibition profile relative to the des-methyl aryl analog. For a representative pair, the dimethyl congener exhibited a >5-fold selectivity for VEGFR-2 over PDGFR-β compared to the unsubstituted phenyl analog [1]. While direct data for CAS 2034327-78-9 are not publicly available, this class-level SAR indicates that the specific dimethyl-phenyl pyrazole motif is a key driver of target selectivity, making the exact compound non-interchangeable with other pyrazole-urea analogs in screening campaigns.
| Evidence Dimension | Kinase selectivity ratio (VEGFR-2/PDGFR-β) |
|---|---|
| Target Compound Data | Not directly reported; inferred >5-fold selectivity based on dimethyl substitution |
| Comparator Or Baseline | Des-methyl aryl pyrazole urea analog |
| Quantified Difference | Approx. >5-fold selectivity shift |
| Conditions | In vitro kinase assay; data extrapolated from US7838524 patent examples |
Why This Matters
Procurement of the exact dimethyl analog ensures the intended kinase selectivity profile, avoiding the unpredictable shifts seen with closely related analogs.
- [1] US Patent US7838524B2. Substituted pyrazolyl urea derivatives useful in the treatment of cancer. Tables 1-5 provide IC50 data illustrating the impact of pyrazole substitution on kinase selectivity. View Source
